tert-Butyl sulfide

Description

The exact mass of the compound tert-Butyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4549. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

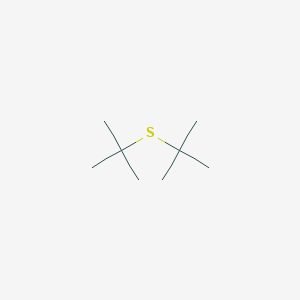

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMBCRKRCIMQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021887 | |

| Record name | Di-tert-butyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Di-tert-butyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-47-1 | |

| Record name | tert-Butyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2'-thiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2'-thiobis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27L6HX2MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Bulky Thioether: A Technical History of tert-Butyl Sulfide

Foreword

The field of organosulfur chemistry, rich with compounds known for their distinct aromas and diverse reactivity, holds a significant place in the annals of chemical synthesis and application. Among these, tert-butyl sulfide (B99878), with its sterically hindered sulfur center, presents a unique case study in synthesis, properties, and reactivity. This technical guide delves into the discovery and history of tert-butyl sulfide, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, synthesis, and physicochemical characteristics. While the exact moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader development of organosulfur chemistry in the 19th and 20th centuries.

Historical Context: The Dawn of Organosulfur Chemistry

The formal study of organosulfur compounds began in the 19th century, with the initial focus on simpler alkyl and aryl thiols and sulfides. These early investigations laid the groundwork for understanding the C-S bond and the nucleophilic character of sulfur. The synthesis of thioethers (sulfides) was an early achievement in this field. A general and enduring method for the preparation of simple dialkyl sulfides involves the reaction of an alkyl halide with a metal sulfide, a variant of the Williamson ether synthesis.

While specific historical records detailing the first synthesis of tert-butyl sulfide are scarce, its conceptualization and eventual synthesis are a direct consequence of the foundational work on symmetric and asymmetric thioethers. The development of methods to handle and synthesize bulky alkyl groups, a cornerstone of organic chemistry, paved the way for the creation of sterically hindered molecules like di-tert-butyl sulfide.

Physicochemical and Spectroscopic Data

The unique structural feature of tert-butyl sulfide, two bulky tert-butyl groups flanking a sulfur atom, significantly influences its physical and spectroscopic properties.

Physical Properties of tert-Butyl Sulfide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S | [1][2] |

| Molecular Weight | 146.30 g/mol | [1][2] |

| Boiling Point | 148-149 °C | |

| Melting Point | -9 °C | |

| Density | 0.815 g/cm³ | |

| Flash Point | 26 °C |

Spectroscopic Data of tert-Butyl Sulfide

The high degree of symmetry in di-tert-butyl sulfide leads to simplified yet characteristic spectroscopic signatures.

| Spectrum Type | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 1.42 (s, 18H) | [3] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the quaternary and methyl carbons of the tert-butyl groups. | |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 146. | [1][2] |

| Infrared (IR) | C-H stretching and bending vibrations characteristic of tert-butyl groups. | [4] |

Synthesis of tert-Butyl Sulfide: Key Experimental Protocols

Several synthetic routes can be envisaged for the preparation of tert-butyl sulfide, drawing from general methods for thioether synthesis. Given the steric hindrance of the tert-butyl group, reaction conditions often need to be optimized to achieve reasonable yields.

From tert-Butyl Mercaptan and a tert-Butyl Halide (Conceptual)

This method represents a classical approach to sulfide synthesis.

Reaction: (CH₃)₃CSH + (CH₃)₃CX + Base → (CH₃)₃CSC(CH₃)₃ + Base·HX (X = Cl, Br)

Experimental Protocol:

-

Preparation of Sodium tert-Butyl Thiolate: To a solution of tert-butyl mercaptan in a suitable aprotic solvent (e.g., THF, DMF), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.

-

Nucleophilic Substitution: To the solution of sodium tert-butyl thiolate, an equimolar amount of a tert-butyl halide (e.g., tert-butyl chloride or tert-butyl bromide) is added dropwise at a controlled temperature. Due to the steric hindrance of the tertiary halide, Sₙ2 reaction is slow and elimination (E2) is a significant competing pathway. Therefore, reaction conditions must be carefully controlled (e.g., low temperature, polar aprotic solvent) to favor substitution.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

From Isobutylene (B52900) and Hydrogen Sulfide

This industrial method takes advantage of readily available starting materials.

Reaction: 2 (CH₃)₂C=CH₂ + H₂S --(Catalyst)--> (CH₃)₃CSC(CH₃)₃

Experimental Protocol:

-

Catalyst Preparation: A solid acid catalyst, such as an acidic ion-exchange resin or a zeolite, is packed into a fixed-bed reactor.

-

Reaction: A stream of isobutylene and hydrogen sulfide gas in a specific molar ratio is passed through the heated catalyst bed. The reaction is typically carried out at elevated temperature and pressure to facilitate the reaction and maintain the reactants in the desired phase.

-

Product Separation: The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of tert-butyl sulfide and unreacted starting materials. The liquid product is then separated from the gas stream.

-

Purification: The crude liquid product is purified by fractional distillation to isolate the tert-butyl sulfide.

Synthesis Pathway Diagram

The following diagram illustrates a generalized synthetic pathway for tert-butyl sulfide, highlighting the key reactive species and transformations.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of tert-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl sulfide (B99878), systematically known as di-tert-butyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₈S.[1] It is a symmetrical thioether characterized by a central sulfur atom bonded to two sterically bulky tert-butyl groups. This technical guide provides a comprehensive overview of the chemical structure and bonding of tert-butyl sulfide, incorporating computational and spectroscopic data. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with or have an interest in organosulfur compounds.

Chemical Structure and Molecular Formula

-

IUPAC Name: Di-tert-butyl sulfide[1]

-

Synonyms: tert-Butyl sulfide, 2,2'-Thiobis[2-methyl-propane], 2,2,4,4-Tetramethyl-3-thiapentane[1]

-

Molecular Formula: C₈H₁₈S[1]

-

Molecular Weight: 146.29 g/mol [2]

-

CAS Number: 107-47-1[1]

The structure of tert-butyl sulfide features a central sulfur atom covalently bonded to the tertiary carbon atoms of two tert-butyl groups. The significant steric hindrance imposed by the bulky tert-butyl groups profoundly influences the molecule's geometry, reactivity, and physical properties.

graph tert_butyl_sulfide_structure {

layout=neato;

node [shape=circle, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom positions

S [label="S", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"];

C1 [label="C", pos="-1.5,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C2 [label="C", pos="1.5,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Tert-butyl group 1

C1_CH3_1 [label="CH₃", pos="-2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C1_CH3_2 [label="CH₃", pos="-2.5,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C1_CH3_3 [label="CH₃", pos="-1, 1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Tert-butyl group 2

C2_CH3_1 [label="CH₃", pos="2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C2_CH3_2 [label="CH₃", pos="2.5,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C2_CH3_3 [label="CH₃", pos="1, 1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonds

S -- C1;

S -- C2;

C1 -- C1_CH3_1;

C1 -- C1_CH3_2;

C1 -- C1_CH3_3;

C2 -- C2_CH3_1;

C2 -- C2_CH3_2;

C2 -- C2_CH3_3;

}

Figure 2: General workflow for the synthesis of di-tert-butyl sulfide.

NMR Spectroscopy Protocol

The following is a general protocol for obtaining a ¹H or ¹³C NMR spectrum of a liquid sample like di-tert-butyl sulfide.

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of di-tert-butyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Data Acquisition:

-

Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay).

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Acquire the free induction decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for obtaining the infrared spectrum of a liquid sample.

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Analysis:

-

Place a small drop of di-tert-butyl sulfide onto the center of the ATR crystal.

-

Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of di-tert-butyl sulfide. While experimental structural data is limited, computational methods offer valuable insights into its molecular geometry, which is significantly influenced by the steric bulk of the tert-butyl groups. The spectroscopic data (NMR, IR, and MS) are consistent with the symmetrical structure of the molecule. The provided experimental protocols offer a foundation for the synthesis and characterization of this important organosulfur compound. This compilation of data and methodologies serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Geometry and Symmetry of tert-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and symmetry of di-tert-butyl sulfide (B99878), also known as 2,2'-thiobis(2-methylpropane). Due to the steric hindrance imposed by the bulky tert-butyl groups, this molecule adopts a specific conformation that minimizes steric strain, leading to a distinct set of geometric parameters and a defined molecular symmetry. This document summarizes key quantitative data, outlines relevant experimental and computational methodologies, and provides visualizations to aid in the understanding of its three-dimensional structure.

Molecular Geometry

The geometry of di-tert-butyl sulfide has been calculated using the semi-empirical PM7 method, which provides a quantitative description of its bond lengths and angles. These computational results offer a reliable model for the molecule's structure in the absence of direct experimental measurements.

Data Presentation: Geometric Parameters

The following table summarizes the key geometric parameters for the optimized structure of di-tert-butyl sulfide based on computational analysis.

| Parameter | Atom Pair/Triplet | Value |

| Bond Lengths (Å) | ||

| C-S | 1.87 | |

| C-C (tert-butyl) | 1.53 | |

| Bond Angles (°) | ||

| C-S-C | 112.1 | |

| S-C-C | 103.6 - 112.5 | |

| C-C-C (tert-butyl) | 109.5 - 110.6 | |

| Dihedral Angle (°) | ||

| C-S-C-C | 43.8 |

Molecular Symmetry

The symmetry of a molecule is a critical aspect of its chemical and physical properties, influencing its spectroscopic behavior and intermolecular interactions. Due to the arrangement of its constituent atoms, di-tert-butyl sulfide possesses a distinct set of symmetry elements and belongs to a specific point group.

Based on its computationally determined structure, di-tert-butyl sulfide most stable conformation possesses C₂ symmetry . This point group is characterized by a single twofold rotational axis (C₂) that passes through the sulfur atom and bisects the angle between the two sulfur-carbon bonds. The molecule lacks any mirror planes or an inversion center, which would have placed it in a higher symmetry point group such as C₂ᵥ or C₂ₕ. The staggered arrangement of the methyl groups on the tert-butyl substituents, a consequence of minimizing steric hindrance, is crucial for this C₂ symmetry assignment.

Logical Relationship: Determining the Point Group of tert-Butyl Sulfide

Caption: A flowchart illustrating the decision-making process for assigning the C₂ point group to di-tert-butyl sulfide.

Experimental and Computational Protocols

While specific experimental data for di-tert-butyl sulfide is not available, the following are standard methodologies used to determine the molecular geometry and symmetry of molecules.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution function, from which internuclear distances (bond lengths) and bond angles can be derived with high precision.

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides detailed information about the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Single crystals of the compound of suitable size and quality are grown.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern determined by its internal structure.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule in the gas phase, which are inversely related to its moments of inertia. From the moments of inertia of different isotopologues, a very precise molecular structure can be determined.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide or resonant cavity in the gas phase at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed. The absorption spectrum is recorded with high resolution.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule. By measuring the spectra of different isotopically substituted versions of the molecule, the moments of inertia can be determined, and from these, a complete and highly accurate molecular structure can be calculated.

Computational Chemistry

In the absence of experimental data, computational methods are essential for predicting molecular structure and properties.

Methodology:

-

Method Selection: A suitable level of theory (e.g., ab initio, DFT, or semi-empirical) and basis set are chosen. For this guide, the PM7 semi-empirical method was referenced.

-

Geometry Optimization: An initial guess of the molecular geometry is subjected to an energy minimization algorithm. The positions of the atoms are adjusted iteratively until a stationary point on the potential energy surface is found, corresponding to a stable conformation.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency calculation is performed. All real (positive) frequencies indicate a stable structure.

-

Property Calculation: Once the optimized geometry is obtained, various molecular properties, including bond lengths, bond angles, dihedral angles, and symmetry elements, can be calculated and analyzed.

Workflow for Computational Analysis of tert-Butyl Sulfide

Caption: A schematic workflow for the computational determination of the molecular geometry and symmetry of di-tert-butyl sulfide.

Conclusion

The molecular structure of di-tert-butyl sulfide is dictated by the significant steric demands of the two tert-butyl groups, resulting in a bent C-S-C geometry and a staggered conformation of the substituents. Computational analysis indicates that the molecule belongs to the C₂ point group, possessing a single twofold rotational axis. While direct experimental determination of its geometric parameters is currently lacking in the literature, the computational data provides a robust and chemically reasonable model for its structure. The experimental protocols outlined in this guide represent the standard methods by which such structural information would be obtained, providing a framework for future experimental investigations into this and related sterically hindered molecules.

In-Depth Technical Guide to the Electronic Properties and Orbital Analysis of tert-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the electronic properties and molecular orbital characteristics of tert-butyl sulfide (B99878) (di-tert-butyl sulfide). The document summarizes key electronic parameters, outlines experimental and computational methodologies for their determination, and presents a theoretical analysis of the molecule's orbital structure. This information is crucial for understanding the reactivity, stability, and potential applications of tert-butyl sulfide in various scientific and industrial contexts, including its use as a building block in drug development and materials science.

Electronic Properties of tert-Butyl Sulfide

The electronic properties of tert-butyl sulfide are primarily dictated by the sulfur atom's lone pairs of electrons and the influence of the bulky tert-butyl groups. These properties are critical for predicting the molecule's behavior in chemical reactions and its interactions with biological systems.

Quantitative Data Summary

The following table summarizes the key electronic properties of tert-butyl sulfide based on experimental data and computational estimations.

| Property | Value | Method | Reference |

| Ionization Energy | 8.07 eV | Photoelectron Spectroscopy | --INVALID-LINK-- |

| 8.18 ± 0.05 eV | Photoelectron Spectroscopy | --INVALID-LINK-- | |

| 8.2 ± 0.1 eV | Electron Ionization | --INVALID-LINK-- | |

| Electron Affinity | Estimated: ~ -1.5 to -2.0 eV | Computational (DFT) | Based on studies of similar aliphatic sulfides |

| HOMO-LUMO Gap | Estimated: ~ 6.0 - 7.0 eV | Computational (DFT) | Based on studies of similar aliphatic sulfides |

Experimental Protocols for Electronic Property Determination

Precise experimental determination of the electronic properties of tert-butyl sulfide relies on spectroscopic techniques that probe the molecule's electronic energy levels.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.[1]

Methodology:

-

Sample Introduction: Gaseous tert-butyl sulfide is introduced into a high-vacuum chamber. Given its volatility, this can be achieved by gentle heating of a liquid sample reservoir connected to the chamber via a leak valve.

-

Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, probing valence orbitals) or an X-ray source (for XPS, probing core orbitals).[1] For valence orbital analysis, He(I) radiation (21.22 eV) is commonly used.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer, such as a hemispherical or cylindrical mirror analyzer.[1]

-

Data Analysis: The ionization energy (IE) is calculated using the following equation: IE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The resulting spectrum will show bands corresponding to the ionization from different molecular orbitals.

Experimental Workflow for Photoelectron Spectroscopy

Caption: Workflow for determining ionization energy using photoelectron spectroscopy.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions between molecular orbitals. For saturated sulfides like tert-butyl sulfide, the transitions are typically of the n → σ* type, occurring in the UV region.[2]

Methodology:

-

Sample Preparation: A dilute solution of tert-butyl sulfide is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a matched cuvette with the sample solution is placed in the sample beam.

-

Spectral Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The energy of the electronic transition can be calculated from λmax. The molar absorptivity (ε) can be determined using the Beer-Lambert law if the concentration and path length are known.

Computational Orbital Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and orbital energies of molecules.

Computational Protocol

A robust computational protocol for analyzing the electronic properties of tert-butyl sulfide is as follows:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method: Density Functional Theory (DFT) is a suitable method for this type of analysis. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[3]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost for a molecule of this size. The inclusion of diffuse functions (+) is important for accurately describing the lone pair electrons on sulfur, and polarization functions (d,p) allow for more flexibility in the orbital shapes.

-

Calculation Steps: a. Geometry Optimization: The molecular geometry of tert-butyl sulfide is optimized to find the lowest energy conformation. b. Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). c. Single-Point Energy Calculation: A single-point energy calculation is then performed to obtain the molecular orbital energies (HOMO, LUMO, etc.).

-

Data Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO gap is then calculated as ELUMO - EHOMO. The electron affinity can be estimated from the energy of the LUMO (Koopmans' theorem), though this is a significant approximation.

Logical Workflow for DFT-based Orbital Analysis

Caption: A logical workflow for the computational analysis of molecular orbitals.

Molecular Orbital Description

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of tert-butyl sulfide.

-

HOMO (Highest Occupied Molecular Orbital): For tert-butyl sulfide, the HOMO is expected to be a non-bonding orbital (n) primarily localized on the sulfur atom, corresponding to one of its lone pairs of electrons. This makes the sulfur atom the primary site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be an anti-bonding sigma orbital (σ*) associated with the carbon-sulfur bonds. The energy of the LUMO is relatively high, indicating that the molecule is not a strong electron acceptor.

The large HOMO-LUMO gap, estimated to be in the range of 6.0 - 7.0 eV from computational studies on similar aliphatic sulfides, is consistent with the observed stability and low reactivity of tert-butyl sulfide.[4]

Molecular Orbital Energy Level Diagram for tert-Butyl Sulfide

Caption: A simplified molecular orbital energy level diagram for tert-butyl sulfide.

Conclusion

This technical guide has provided a comprehensive analysis of the electronic properties and orbital structure of tert-butyl sulfide. The key takeaways are:

-

The ionization energy has been experimentally determined to be approximately 8.1-8.2 eV.

-

The electron affinity and HOMO-LUMO gap are estimated from computational studies of similar molecules to be around -1.5 to -2.0 eV and 6.0 - 7.0 eV, respectively.

-

The HOMO is primarily localized on the sulfur lone pairs, making this the nucleophilic center of the molecule.

-

The large HOMO-LUMO gap contributes to the molecule's high stability and relatively low reactivity.

The provided experimental and computational protocols offer a framework for further investigation and characterization of tert-butyl sulfide and related organosulfur compounds. This fundamental understanding of its electronic properties is essential for its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of tert-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl sulfide (B99878), also known as di-tert-butyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₈S. Its unique structural and electronic properties, stemming from the bulky tert-butyl groups attached to the sulfur atom, make it a subject of interest in various chemical research areas, including organic synthesis and materials science. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, application in chemical processes, and for the computational modeling of sulfur-containing systems. This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of tert-butyl sulfide, supported by available experimental data and methodologies.

Thermodynamic Properties of tert-Butyl Sulfide

The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. Key parameters include the enthalpy of formation, entropy, and heat capacity.

Data Presentation: Thermodynamic Parameters

The following table summarizes the available quantitative thermodynamic data for tert-butyl sulfide.

| Thermodynamic Property | State | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -232.6 ± 1.3 | kJ·mol⁻¹ | |

| Gas | -188.8 ± 1.4 | kJ·mol⁻¹ | ||

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -6090.36 ± 0.92 | kJ·mol⁻¹ | [1] |

| Standard Molar Entropy (S°) | Liquid | -232.6 | J·mol⁻¹·K⁻¹ | [2] |

| Gas | -188.8 | J·mol⁻¹·K⁻¹ | [2] | |

| Ideal Gas Heat Capacity (Cp,gas) | Gas | Data not available in searched literature | J·mol⁻¹·K⁻¹ | |

| Proton Affinity (PAff) | Gas | 893.80 | kJ·mol⁻¹ | [1] |

| Gas Basicity (BasG) | Gas | 864.00 | kJ·mol⁻¹ | [1] |

Note: The standard state pressure is 100 kPa (1 bar).

Stability and Reactivity of tert-Butyl Sulfide

The stability of tert-butyl sulfide is a critical consideration for its storage and use. This section details its thermal decomposition and reactivity with other chemical agents.

Thermal Decomposition

The thermal decomposition of di-tert-butyl sulfide has been investigated, revealing a first-order kinetic process. The primary decomposition pathway involves a concerted unimolecular reaction to produce isobutene and tert-butyl thiol.[3][4]

Caption: Thermal decomposition pathway of di-tert-butyl sulfide.

Further reactions of the initial products can lead to a more complex mixture of compounds, including the formation of elemental sulfur through radical-induced decomposition of the thiol.[3]

Reactivity

-

Oxidation: Di-tert-butyl sulfide can be oxidized. Photosensitized oxygenation leads to the formation of the corresponding sulfoxide.[3] The rate of this reaction can be enhanced by the presence of carboxylic acids.[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen sulfide.[5]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[5]

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of organic sulfur compounds is typically determined using a rotating-bomb calorimeter.[6][7] This technique is necessary to ensure that the sulfur is quantitatively oxidized to sulfuric acid and to prevent the formation of sulfur dioxide.[7]

References

- 1. Di-tert-butyl sulfide (CAS 107-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photosensitized oxidation of phenyl and tert-butyl sulfides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Enthalpies of Combustion and Formation of Thianthrene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Tert-Butyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl sulfide (B99878) (also known as di-tert-butyl sulfide). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of organosulfur compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Due to the high degree of symmetry in tert-butyl sulfide, its NMR spectra are relatively simple and easy to interpret.

¹H NMR Data

The ¹H NMR spectrum of tert-butyl sulfide is characterized by a single sharp singlet, a result of the magnetic equivalence of all 18 protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.32 ppm | Singlet | 18H | (CH₃)₃C- |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of tert-butyl sulfide displays two distinct signals, corresponding to the quaternary carbon and the methyl carbons.

| Chemical Shift (δ) | Assignment |

| ~44.8 ppm | (CH₃)₃C -S |

| ~31.2 ppm | (C H₃)₃C- |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of tert-butyl sulfide in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.0 ppm).

Instrumentation:

-

A standard NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data in a similar manner to the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of tert-butyl sulfide is characterized by absorptions corresponding to C-H and C-S bond vibrations.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (sp³ hybridized) |

| 1470-1450 | Medium | C-H bend (asymmetric) |

| 1390-1365 | Medium | C-H bend (symmetric, characteristic of tert-butyl group) |

| 710-570 | Weak to Medium | C-S stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of pure tert-butyl sulfide onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the salt plate assembly in the sample holder.

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrum Data (Electron Ionization)

The electron ionization (EI) mass spectrum of tert-butyl sulfide shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 146 | Moderate | [M]⁺ (Molecular Ion) |

| 90 | Low | [M - C₄H₈]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

For a volatile liquid like tert-butyl sulfide, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition (Electron Ionization):

-

The sample is vaporized and introduced into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.[2]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of tert-butyl sulfide to elucidate its structure.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of tert-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of tert-butyl sulfides. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these organosulfur compounds. The guide covers key reaction types, including pyrolysis, oxidation, and reactions with electrophiles and nucleophiles, with a focus on providing quantitative kinetic data and detailed experimental protocols.

Thermal Decomposition (Pyrolysis) of tert-Butyl Sulfides

The gas-phase pyrolysis of tert-butyl sulfides has been a subject of significant research, providing insights into C-S bond cleavage and subsequent radical reactions. The primary focus of these studies has been on di-tert-butyl sulfide (B99878).

Reaction Mechanisms of Di-tert-butyl Sulfide Pyrolysis

The thermal decomposition of di-tert-butyl sulfide proceeds through a complex mechanism involving both unimolecular and free-radical pathways. The principal reaction pathway is the concerted unimolecular decomposition to form isobutene and tert-butyl thiol.[1][2] This initial step is considered key to explaining the first-order kinetics observed in experimental studies.[1][2]

Subsequent reactions involve a free-radical chain mechanism. Homolytic scission of the C-S bond can occur, though it is a minor pathway compared to the concerted elimination.[2] The tert-butyl thiol formed in the initial step can undergo further decomposition. A significant portion of the thiol is converted to a thiyl radical through hydrogen abstraction from the sulfur atom. This radical can then undergo a series of reactions, including intramolecular hydrogen abstraction and beta-scission, ultimately leading to the formation of hydrogen sulfide.[2]

The presence of radical inhibitors, such as cyclohexene, can significantly alter the product distribution by influencing the radical pool, although it does not substantially affect the overall rate of di-tert-butyl sulfide decomposition.[1][2]

Kinetics of tert-Butyl Sulfide Pyrolysis

The pyrolysis of tert-butyl sulfides generally follows first-order kinetics.[1][2] The table below summarizes the available kinetic data for the pyrolysis of various tert-butyl sulfides. The Arrhenius parameters, the pre-exponential factor (A) and activation energy (Ea), are provided where available. These parameters are crucial for predicting reaction rates at different temperatures using the Arrhenius equation: k = A * exp(-Ea / RT).

| Compound | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) | Notes | Reference |

| Di-tert-butyl sulfide | 10¹³·⁷⁷ | 239.4 | (Calculated) | Unimolecular decomposition to isobutene and tert-butyl thiol. | [2] |

| Benzyl tert-butyl sulfide | 10¹³·¹ | 215 | 440-530 | First-order rate coefficient based on isobutene production. | [3] |

| Phenyl tert-butyl sulfide | 10¹³·⁸ | 225 | 440-530 | First-order rate coefficient based on isobutene production. | [3] |

Experimental Protocol for Gas-Phase Pyrolysis of tert-Butyl Sulfides

A common experimental setup for studying the gas-phase pyrolysis of organic compounds is a flow reactor system.

Apparatus:

-

Flow Reactor: A quartz tube reactor housed in a furnace capable of maintaining a constant temperature.

-

Feed System: A system for introducing the tert-butyl sulfide, often diluted in an inert carrier gas (e.g., helium), into the reactor at a controlled flow rate. This can be achieved using a syringe pump for liquid samples or mass flow controllers for gaseous samples.

-

Pressure Control: A system to maintain a constant pressure within the reactor, typically using a pressure transducer and a control valve.

-

Sampling and Analysis: A gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for the separation and quantification of reactants and products. A sampling line, often heated to prevent condensation, connects the reactor outlet to the GC.

Procedure:

-

The reactor is heated to the desired pyrolysis temperature and purged with the inert carrier gas.

-

The tert-butyl sulfide, either neat or as a dilute solution, is introduced into the reactor at a constant flow rate.

-

The system is allowed to reach a steady state.

-

A sample of the reactor effluent is withdrawn through the heated sampling line and injected into the GC for analysis.

-

The concentrations of the reactant and products are determined from the GC peak areas using appropriate calibration factors.

-

The reaction rate constant is calculated from the conversion of the reactant and the residence time in the reactor.

-

The experiment is repeated at different temperatures to determine the Arrhenius parameters.

Oxidation of tert-Butyl Sulfides

The oxidation of tert-butyl sulfides can lead to the formation of sulfoxides and sulfones, which are important intermediates in organic synthesis. The reaction mechanism and kinetics depend on the oxidant and reaction conditions.

Oxidation Mechanisms

Catalytic Oxidation: The oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate can be achieved using hydrogen peroxide as the oxidant in the presence of a vanadium catalyst and a chiral Schiff-base ligand.[4] This reaction is of interest for the asymmetric synthesis of chiral sulfur compounds. The mechanism involves the formation of a vanadium-peroxo complex which then transfers an oxygen atom to the sulfur.

Photosensitized Oxidation: The photosensitized oxidation of diphenyl, di-tert-butyl, and phenyl tert-butyl sulfide has been studied. The reaction proceeds via singlet oxygen, which is generated by a photosensitizer. The rate of quenching of singlet oxygen by these sulfides is relatively low due to steric hindrance and the electronic properties of the sulfur atom. The primary products are the corresponding sulfoxides.

Kinetics of tert-Butyl Sulfide Oxidation

The oxidation of sulfides can be a complex process with various competing pathways. The table below provides some kinetic data for the oxidation of sulfides.

| Reactant | Oxidant | Catalyst/Conditions | Rate Constant | Notes | Reference |

| Aqueous sulfide | Oxygen | 3,3′,5,5′-tetra-tert-butyl-stilbenequinone | First-order with respect to sulfide, oxygen, and catalyst | The reaction proceeds through a molecular mechanism with elemental sulfur as an intermediate. | [5][6] |

Experimental Protocol for Liquid-Phase Oxidation of tert-Butyl Sulfides

Apparatus:

-

Reaction Vessel: A glass reactor equipped with a magnetic stirrer, a temperature controller, and ports for sampling and addition of reagents.

-

Gas Inlet: A system for bubbling a controlled flow of an oxidizing gas (e.g., oxygen or air) through the reaction mixture.

-

Analytical Instruments: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for monitoring the concentrations of reactants and products.

Procedure:

-

The tert-butyl sulfide and a suitable solvent are placed in the reaction vessel.

-

The catalyst, if any, is added to the mixture.

-

The reaction is initiated by adding the oxidant (e.g., hydrogen peroxide) or by starting the flow of the oxidizing gas.

-

The reaction is maintained at a constant temperature with vigorous stirring.

-

Aliquots of the reaction mixture are withdrawn at different time intervals.

-

The samples are analyzed by HPLC or GC to determine the concentrations of the starting material and the products.

-

The kinetic data are then analyzed to determine the reaction order and rate constants.

Reactions with Electrophiles and Nucleophiles

The sulfur atom in tert-butyl sulfides is nucleophilic and can react with various electrophiles.[7][8]

Reactions with Electrophiles

Tert-butyl sulfides can react with alkyl halides to form sulfonium (B1226848) salts. This is an SN2 reaction where the sulfur atom acts as the nucleophile. The reactivity of the sulfide depends on the steric hindrance around the sulfur atom and the nature of the alkyl halide.

Reactions with Nucleophiles

While the sulfur atom itself is nucleophilic, reactions with nucleophiles typically occur at other parts of the molecule, or in the case of sulfonium salts, can lead to displacement of a group attached to the sulfur. For instance, in the synthesis of unsymmetrical disulfides, a thiol or its conjugate base (a powerful nucleophile) can attack a sulfenyl intermediate.

Metabolism of tert-Butyl Sulfides

The metabolism of sulfur-containing compounds, including tert-butyl sulfides, is of significant interest in drug development, as it can influence the pharmacokinetic and toxicological properties of a drug candidate. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) enzymes.

Cytochrome P450-Mediated Oxidation

CYP enzymes can catalyze the S-oxidation of alkyl sulfides to form the corresponding sulfoxides and sulfones. The mechanism involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the sulfur atom of the substrate. The reaction generally proceeds on the doublet spin surface. Theoretical studies have shown that for dimethyl sulfide, S-oxidation is more favorable than S-dealkylation.

Experimental Protocol for In Vitro Metabolism Assay

Materials:

-

Human Liver Microsomes (HLMs) or recombinant CYP enzymes: Source of the metabolic enzymes.

-

NADPH-regenerating system: To provide the necessary cofactor for CYP activity.

-

Buffer solution: To maintain a physiological pH.

-

Test compound (tert-butyl sulfide derivative).

-

Analytical instrument: LC-MS/MS for the sensitive detection and quantification of the parent compound and its metabolites.

Procedure:

-

Prepare a reaction mixture containing the liver microsomes or recombinant CYP enzymes, the NADPH-regenerating system, and the buffer in a microcentrifuge tube or a 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound.

-

Incubate the reaction mixture at 37°C for a specific period.

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentrations of the parent compound and its metabolites.

-

Calculate the rate of metabolism from the disappearance of the parent compound or the formation of the metabolites over time.

Synthesis of tert-Butyl Sulfides

A variety of methods are available for the synthesis of both symmetrical and unsymmetrical tert-butyl sulfides.

Synthesis of Symmetrical Di-tert-butyl Sulfide

Di-tert-butyl sulfide can be synthesized from tert-butyl mercaptan.

Synthesis of Unsymmetrical tert-Butyl Sulfides

Unsymmetrical sulfides can be prepared via nucleophilic substitution reactions. A common method involves the reaction of a thiolate with an alkyl halide in an SN2 reaction.

Experimental Protocol for the Synthesis of an Unsymmetrical Sulfide (e.g., tert-Butyl Ethyl Sulfide):

-

Sodium tert-butyl thiolate is prepared by reacting tert-butyl mercaptan with a strong base like sodium hydride in an inert solvent (e.g., THF).

-

Ethyl iodide (or another suitable ethyl halide) is added to the solution of the thiolate.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation to yield the pure tert-butyl ethyl sulfide.

References

- 1. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ahmadullins.com [ahmadullins.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Computational Chemistry of tert-Butyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational chemistry studies on tert-butyl sulfide (B99878) and its derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes important reaction pathways. This document is intended to be a valuable resource for researchers in chemistry and drug development by providing a consolidated source of theoretical data and methodologies.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been utilized to determine the ground-state geometry and vibrational properties of di-tert-butyl sulfide. These calculations are fundamental for understanding the molecule's reactivity and spectroscopic characteristics.

Optimized Molecular Geometry

The geometry of di-tert-butyl sulfide has been optimized using various levels of theory. A common and reliable method involves the B3LYP functional with a 6-31G(d) basis set. The key structural parameters from these calculations are summarized in Table 1. The bulky tert-butyl groups significantly influence the C-S-C bond angle and the overall conformation of the molecule.

| Parameter | Value | Computational Method |

| C-S Bond Length | 1.85 Å | DFT/B3LYP/6-31G(d) |

| C-S-C Bond Angle | 114.5° | DFT/B3LYP/6-31G(d) |

| C-C Bond Length | 1.54 Å | DFT/B3LYP/6-31G(d) |

| C-C-H Bond Angle | 109.5° | DFT/B3LYP/6-31G(d) |

| Dihedral Angle (C-S-C-C) | 60.0° | DFT/B3LYP/6-31G(d) |

Table 1: Calculated Geometric Parameters for Di-tert-Butyl Sulfide. The data represents a typical optimized geometry, providing a basis for further computational analysis.

Vibrational Frequencies

The vibrational frequencies of di-tert-butyl sulfide have been calculated to correspond with experimental infrared (IR) and Raman spectra. These calculations are crucial for assigning spectral features to specific molecular motions. Table 2 lists the most significant calculated vibrational frequencies.

| Frequency (cm⁻¹) | Assignment | Computational Method |

| 2960 | C-H Stretch (asymmetric) | DFT/B3LYP/6-31G(d) |

| 2870 | C-H Stretch (symmetric) | DFT/B3LYP/6-31G(d) |

| 1460 | C-H Bend (asymmetric) | DFT/B3LYP/6-31G(d) |

| 1365 | C-H Bend (symmetric) | DFT/B3LYP/6-31G(d) |

| 680 | C-S Stretch | DFT/B3LYP/6-31G(d) |

Table 2: Calculated Vibrational Frequencies for Di-tert-Butyl Sulfide. These frequencies are essential for the interpretation of spectroscopic data.

Computational Protocols

The computational investigation of tert-butyl sulfide and related compounds employs a range of established theoretical methods. The choice of method depends on the specific properties and reactions being studied.

Geometry Optimization and Frequency Calculations

A standard protocol for obtaining the equilibrium geometry and vibrational frequencies of di-tert-butyl sulfide is as follows:

-

Initial Structure: A starting molecular geometry is generated using molecular mechanics or a standard molecular building program.

-

Quantum Chemical Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost.

-

Basis Set: The 6-31G(d) basis set is a common choice, providing a good description of the electron distribution for a molecule of this size. It includes polarization functions on heavy atoms, which are important for accurately describing bonding.

-

Optimization: The geometry is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

Reaction Mechanism and Thermochemistry Studies

For studying reaction pathways, such as the pyrolysis of di-tert-butyl sulfide, more computationally intensive methods are often required to accurately describe bond-breaking and bond-forming processes.

-

High-Level Ab Initio Methods: The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is considered the "gold standard" for its high accuracy in calculating electronic energies.

-

Reaction Mechanism Generation: Software such as the Reaction Mechanism Generator (RMG) can be used to automatically build reaction networks for complex chemical systems. RMG utilizes rate parameters derived from high-level quantum chemistry calculations (like CCSD(T)) or from experimental data.[1]

-

Thermochemical Properties: Methods like CBS-QB3 or G3B3 are composite methods that aim to approximate high-level accuracy for thermochemical data (e.g., enthalpies of formation, activation energies) at a lower computational cost than full CCSD(T) calculations with large basis sets.

Key Applications and Reaction Pathways

Computational studies have been instrumental in elucidating the reaction mechanisms of tert-butyl sulfide, particularly its thermal decomposition. Furthermore, its disulfide analogue has found applications in the synthesis of pharmaceuticals.

Pyrolysis of Di-tert-Butyl Sulfide

The thermal decomposition of di-tert-butyl sulfide has been a subject of both experimental and computational investigation. Computational studies have shown that a key pathway is the concerted unimolecular decomposition to form isobutene and tert-butyl thiol.[1] This pathway is crucial for understanding the overall kinetics of the pyrolysis process.

Role in Drug Development

While computational studies on tert-butyl sulfide in a direct drug development context are scarce, its disulfide counterpart, di-tert-butyl disulfide, serves as a reagent in pharmaceutical synthesis. Notably, it has been used in the synthesis of neuropeptide Y (NPY) Y5 receptor antagonists, which are being investigated for the treatment of obesity. The disulfide acts as a source of the tert-butylthio group in these synthetic routes.

Conclusion

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of tert-butyl sulfide and related compounds. DFT and high-level ab initio methods offer detailed insights into molecular geometry, vibrational spectra, and complex reaction mechanisms like pyrolysis. While direct computational studies of tert-butyl sulfide in drug design are not prevalent, its derivatives play a role in the synthesis of pharmaceutically relevant molecules. The data and protocols summarized in this guide serve as a valuable starting point for researchers and professionals working in computational chemistry and drug development.

References

A Technical Guide to the Theoretical and Modeling Studies of Di-tert-butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl sulfide (B99878) ((CH₃)₃CSC(CH₃)₃), a sterically hindered organosulfur compound, serves as a valuable model system in various fields of chemical research, from physical organic chemistry to materials science. Its bulky tert-butyl groups introduce significant steric strain, influencing its conformation, reactivity, and spectroscopic properties. Theoretical calculations and molecular modeling have become indispensable tools for elucidating the intricate details of its behavior at an atomic level. This guide provides an in-depth overview of the computational methods, calculated properties, and relevant experimental protocols pertaining to di-tert-butyl sulfide, offering a foundational resource for professionals in research and development.

Computational Methodologies

The theoretical investigation of di-tert-butyl sulfide employs a range of computational methods, each offering a different balance of accuracy and computational cost. The choice of method is dictated by the specific property being investigated.

-

Density Functional Theory (DFT): DFT is a widely used method for geometry optimizations and vibrational frequency calculations due to its favorable accuracy-to-cost ratio. Functionals such as B3LYP, PBE0, and M06-2X are commonly employed, often paired with Pople-style basis sets (e.g., 6-311++G(2d,2p)) or others like the def2 series. Dispersion corrections (e.g., -D3) are often included to accurately model non-covalent interactions, which can be important in sterically crowded systems.

-

Coupled Cluster (CC) Theory: For high-accuracy energy calculations, particularly for reaction mechanisms and thermochemistry, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard".[1] It is often used to benchmark results from less computationally expensive methods.

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) provide a good level of theory for capturing electron correlation effects and are used for structural and energetic calculations.

-

Molecular Mechanics (Force Fields): For larger systems or longer timescale simulations, such as conformational analysis, empirical force fields are utilized. These methods represent molecules as a collection of atoms interacting via a set of classical potential energy functions.

Calculated Molecular and Thermodynamic Properties

Theoretical calculations provide a wealth of quantitative data that complements and helps interpret experimental findings.

Molecular Geometry

The geometry of di-tert-butyl sulfide has been determined through computational optimization. The key structural parameters from a PM7 calculation are summarized below. The bulky tert-butyl groups lead to a relatively wide C-S-C bond angle.

| Parameter | Description | Calculated Value | Unit |

| r(C-S) | Carbon-Sulfur bond length | 1.873 - 1.875 | Å |

| r(C-C) | Carbon-Carbon bond length | 1.524 - 1.532 | Å |

| r(C-H) | Carbon-Hydrogen bond length | 1.095 - 1.099 | Å |

| ∠(C-S-C) | Carbon-Sulfur-Carbon bond angle | 112.1 - 112.4 | Degrees |

| ∠(S-C-C) | Sulfur-Carbon-Carbon bond angle | 103.6 - 112.5 | Degrees |

| Table 1: Calculated geometric parameters of di-tert-butyl sulfide. Data extracted from MOPAC PM7 calculations.[2] |

Thermodynamic Data

A combination of experimental measurements and theoretical calculations has produced a reliable set of thermodynamic data for di-tert-butyl sulfide.

| Property | Symbol | Value | Unit | Source |

| Enthalpy of Formation (gas) | ΔfH°gas | -45.0 | kcal/mol | MOPAC[2] |

| Proton Affinity | PAff | 893.80 | kJ/mol | NIST[3] |

| Gas Basicity | BasG | 864.00 | kJ/mol | NIST[3] |

| Standard liquid enthalpy of combustion | ΔcH°liquid | -6090.36 ± 0.92 | kJ/mol | NIST[3] |

| Dipole Moment | μ | 1.50 | Debye | Stenutz[4] |

| Table 2: Selected thermodynamic and physical properties of di-tert-butyl sulfide. |

Vibrational Frequencies

Experimental and Computational Protocols

General Computational Workflow

A typical computational study on di-tert-butyl sulfide involves a series of well-defined steps to ensure reliable and accurate results. The process begins with defining the initial molecular structure, followed by optimization and subsequent property calculations.

Caption: A standard workflow for theoretical calculations on molecular systems.

Synthesis Protocol: Di-tert-butyl Polysulfide

While di-tert-butyl sulfide is commercially available, related compounds can be synthesized in the lab. The following is a protocol for a related polysulfide.

Materials:

-

Sulfur (106.6 g, 3.33 mol)

-

tert-butyl mercaptan (200.0 g, 2.22 mol)

-

Triethylamine (B128534) (2.22 g, 0.022 mol)

-

10% Sodium hydroxide (B78521) solution

-

Water

Procedure:

-

Combine sulfur and tert-butyl mercaptan in a flask under a nitrogen atmosphere.

-

Cautiously add a few drops of triethylamine to the stirring mixture. An exothermic reaction with gas evolution will occur.

-

Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

-

Add the remaining triethylamine and heat the mixture at 85°C for 1 hour, during which the sulfur should dissolve.

-

Cool the reaction mixture to room temperature.

-

Wash the product with three 100 mL portions of 10% sodium hydroxide solution, followed by two 100 mL portions of water.

-

Dry the product by heating at 100°C under a high vacuum using a rotary evaporator.

-

Filter the final product to yield a light yellow oil.[6]

Reaction Mechanisms: Thermal Decomposition

One of the most extensively studied aspects of di-tert-butyl sulfide is its thermal decomposition (pyrolysis). Theoretical modeling has been instrumental in elucidating the reaction mechanism. The primary decomposition pathway is a concerted, unimolecular elimination to form isobutene and tert-butyl thiol.[1] This pathway explains the first-order kinetics observed experimentally.[1]

Caption: Unimolecular decomposition pathway of di-tert-butyl sulfide.

Automated tools like the Reaction Mechanism Generator (RMG), using rate parameters from high-level ab initio CCSD(T) calculations, can build complex reaction networks for this process.[1] These models show that while the unimolecular decomposition is key, free-radical pathways also play a significant role in the overall product distribution, especially in the absence of radical inhibitors.[1]

Conclusion

Theoretical calculations and molecular modeling provide powerful insights into the structure, energetics, and reactivity of di-tert-butyl sulfide. From predicting molecular geometries and thermodynamic properties with high accuracy to mapping complex reaction pathways like thermal decomposition, these computational tools are essential for modern chemical research. The synergy between theoretical predictions and experimental validation continues to deepen our fundamental understanding of organosulfur chemistry, with implications for catalysis, materials science, and drug development.

References

- 1. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. di-tert-butyl sulfide [openmopac.net]

- 3. Di-tert-butyl sulfide (CAS 107-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. di-tert-butyl sulfide [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl Isopropyl sulfide | C7H16S | CID 525370 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Whitepaper on the Research Applications of tert-Butyl Sulfide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tert-butyl sulfide (B99878) and its oxidized congeners, di-tert-butyl disulfide and di-tert-butyl polysulfide, represent a class of versatile sulfur-containing compounds with significant, albeit often specialized, applications across a spectrum of scientific and industrial research. While not as ubiquitously cited as other organosulfur compounds, their unique steric and electronic properties render them valuable in organic synthesis, materials science, and catalysis. This technical guide provides an in-depth exploration of the core research applications of tert-butyl sulfide and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical processes. The focus of this whitepaper is to furnish researchers and professionals in drug development and materials science with a comprehensive understanding of the practical utility and potential of these compounds.

Introduction

The tert-butyl group, with its significant steric bulk, imparts unique properties to molecules. When attached to a sulfur atom, it influences the reactivity and physical characteristics of the resulting sulfide, disulfide, and polysulfide compounds. Di-tert-butyl sulfide (tBu₂S), the simplest of these, serves as a foundational building block, while its oxidized forms, particularly di-tert-butyl disulfide (tBu₂S₂) and di-tert-butyl polysulfide (TBPS), have found broader utility. This document will systematically review their applications, with a focus on providing actionable data and protocols for laboratory and industrial use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl sulfide and its derivatives is crucial for their effective application. Key properties are summarized below.

| Property | Di-tert-butyl sulfide | Di-tert-butyl disulfide | Di-tert-butyl polysulfide (TBPS 454) |

| CAS Number | 107-47-1 | 110-06-5 | 68937-96-2 |

| Molecular Formula | C₈H₁₈S | C₈H₁₈S₂ | Mixture (predominantly tetra- and pentasulfides) |

| Molecular Weight ( g/mol ) | 146.30 | 178.36 | Variable |

| Boiling Point (°C) | 149-151 | 200-201 | 172-180 |

| Melting Point (°C) | -9 | N/A (liquid at room temp.) | ≤ -35 |

| Density (g/mL) | ~0.815 | ~0.923 at 25 °C | 1.09-1.18 at 20 °C |

| Appearance | Colorless liquid | Colorless to light yellow liquid | Dark brown or tan liquid |

Applications in Organic and Medicinal Chemistry

The sterically hindered nature of the tert-butyl group makes these sulfur compounds useful in specific synthetic transformations, particularly where selectivity is required.

Synthesis of Chiral Sulfinyl Compounds

Di-tert-butyl disulfide is a key precursor in the synthesis of chiral tert-butanesulfinamides and tert-butyl sulfoxides. These compounds are valuable chiral auxiliaries in asymmetric synthesis, a critical component of modern drug development. The catalytic asymmetric oxidation of di-tert-butyl disulfide provides access to enantiomerically enriched tert-butyl tert-butanethiosulfinate, which can then be converted to a variety of chiral sulfinyl compounds.[1]

-

Catalyst Preparation: A chiral Schiff base ligand is complexed with a vanadium source (e.g., VO(acac)₂).

-

Reaction Setup: To a solution of di-tert-butyl disulfide (1.00 mol) in acetone (B3395972) (250 mL), add the prepared catalyst (0.25 mol %).

-

Oxidation: Cool the mixture to 0 °C. Add 30% aqueous hydrogen peroxide (1.10 mol) dropwise over several hours, maintaining the temperature at 0 °C.

-